molecular formula C16H16F2N2OS B2741499 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea CAS No. 326015-81-0

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea

Cat. No.: B2741499
CAS No.: 326015-81-0
M. Wt: 322.37
InChI Key: ZNXPFBNOUMYRAC-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a phenylethyl group, and a thiourea moiety

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with phenylethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The thiourea moiety can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives and compounds containing difluoromethoxy groups:

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2OS/c17-15(18)21-14-8-6-13(7-9-14)20-16(22)19-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPFBNOUMYRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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